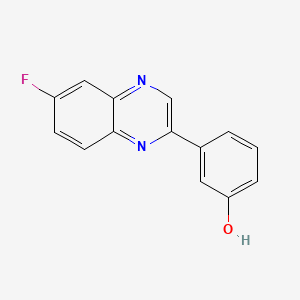

3-(6-Fluoroquinoxalin-2-yl)phenol

Description

3-(6-Fluoroquinoxalin-2-yl)phenol is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a fluorine atom at the 6-position and a phenolic hydroxyl group at the 3-position of the benzene ring. The fluorine substituent enhances electronegativity and metabolic stability, while the phenolic group contributes to solubility and intermolecular interactions via hydrogen bonding .

Properties

IUPAC Name |

3-(6-fluoroquinoxalin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-10-4-5-12-13(7-10)16-8-14(17-12)9-2-1-3-11(18)6-9/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITPQDNUSHKTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=C3C=C(C=CC3=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog: Phenol, 2-[[3-(3-Chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl (CAS 27301-45-7)

Structural Differences :

- Substituents: The chloro analog features a 3-chlorophenyl group attached to the quinoxaline ring, whereas 3-(6-Fluoroquinoxalin-2-yl)phenol has a fluorine atom at the 6-position of quinoxaline and lacks a methyl group .

- Functional Groups: Both compounds retain a phenolic hydroxyl group, enabling hydrogen bonding.

Property Implications :

- Electronic Effects: Fluorine’s higher electronegativity (3.98 vs.

- Steric Effects : The chloro substituent’s larger atomic radius (0.79 Å vs. 0.64 Å for F) may reduce solubility in polar solvents compared to the fluoro derivative.

- Biological Activity: Fluorine’s smaller size and metabolic stability could make 3-(6-Fluoroquinoxalin-2-yl)phenol more favorable in drug design .

Fluorinated Quinoline Derivative: 6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol (CAS 641611-58-7)

Structural Differences :

- Core Heterocycle: This compound substitutes quinoline (a benzene-pyridine fused system) for quinoxaline (a benzene-diazine system), altering electronic delocalization and hydrogen-bonding capacity .

- Substituents: The methanol group at the 4-position introduces additional hydrogen-bonding sites absent in 3-(6-Fluoroquinoxalin-2-yl)phenol.

Property Implications :

- Solubility: The phenolic –OH in 3-(6-Fluoroquinoxalin-2-yl)phenol may confer higher aqueous solubility compared to the methanol-substituted quinoline derivative.

Phenol Esters (e.g., 4-Acetoxybenzoic Acid, CAS 2345-34-8)

Structural Differences :

Property Implications :

- Stability: Ester derivatives are generally more hydrolytically stable but less reactive in hydrogen-bond-driven crystallization compared to free phenols .

- Applications: 3-(6-Fluoroquinoxalin-2-yl)phenol’s phenolic group makes it more suitable for applications requiring pH-dependent solubility or intermolecular interactions, unlike esterified analogs .

Research Findings and Implications

- Hydrogen Bonding: The phenolic –OH in 3-(6-Fluoroquinoxalin-2-yl)phenol facilitates crystal engineering and supramolecular assembly, as demonstrated in studies on hydrogen-bond patterns .

- Fluorine Effects: Fluorine’s electronegativity enhances the compound’s stability against oxidative degradation compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.